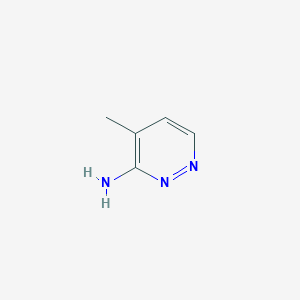

4-Methylpyridazin-3-amine

概要

説明

4-Methylpyridazin-3-amine is an organic compound belonging to the pyridazine family Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms The presence of a methyl group at the fourth position and an amino group at the third position distinguishes this compound from other pyridazine derivatives

準備方法

Synthetic Routes and Reaction Conditions

4-Methylpyridazin-3-amine can be synthesized through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility under neutral conditions . Another method involves the catalytic hydrogenation of nitriles in a strongly acidic medium, followed by selective debenzylation using hydrogenolysis or Lewis acid treatment .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalytic hydrogenation is often preferred for its efficiency and scalability.

化学反応の分析

Types of Reactions

4-Methylpyridazin-3-amine undergoes various chemical reactions, including:

Oxidation: Solvent-free oxidation using acetyl peroxyborate, peracetic acid, or hydrogen peroxide.

Substitution: Reaction with methyl iodide, forming stable bis(monodentate) complexes with platinum and rhenium halides.

Common Reagents and Conditions

Oxidation: Acetyl peroxyborate, peracetic acid, hydrogen peroxide.

Substitution: Methyl iodide, platinum, and rhenium halides.

Major Products

Oxidation: Various oxidized derivatives.

Substitution: Bis(monodentate) complexes of platinum and rhenium halides.

科学的研究の応用

Pharmacological Properties

4-Methylpyridazin-3-amine has been studied for its role as a γ-secretase modulator (GSM) . GSMs are crucial in the treatment of Alzheimer’s disease (AD) as they can lower levels of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of AD.

Case Study: BPN-15606

A notable derivative, BPN-15606, demonstrated significant efficacy in reducing Aβ42 levels in both plasma and brain extracts of animal models at low doses (5-10 mg/kg). This compound is characterized by:

- Mechanism of Action : It modulates the γ-secretase activity without the adverse effects typically associated with γ-secretase inhibitors.

- Efficacy : In preclinical studies, BPN-15606 showed a substantial decrease in Aβ neuritic plaque load in transgenic mouse models of AD, indicating potential for clinical application .

Structure-Activity Relationship (SAR)

The development of this compound derivatives has led to a better understanding of their structure-activity relationships. Modifications to the pyridazine core have resulted in compounds with enhanced pharmacokinetic properties and reduced toxicity.

| Compound | IC50 (nM) | Efficacy | Toxicity Profile |

|---|---|---|---|

| BPN-15606 | 4.1 | High | Low |

| Compound 2 | 5.3 | Moderate | Moderate |

| Compound 3 | 18 | High | Low |

This table summarizes the comparative efficacy and toxicity profiles of several derivatives, highlighting the potential for optimizing drug candidates through structural modifications .

Applications in Imaging

Recent studies have also explored the use of this compound derivatives as radiotracers for imaging techniques such as positron emission tomography (PET). These compounds can bind to K+ channels exposed due to demyelination, making them suitable for visualizing lesions in conditions like multiple sclerosis.

Case Study: [18F]3F4AP

A radiofluorinated derivative, [18F]3F4AP, was synthesized for PET imaging. Key findings include:

- Sensitivity : High sensitivity in detecting demyelinated lesions in rodent models.

- Clinical Trials : Currently undergoing evaluation for safety and efficacy in human subjects with multiple sclerosis .

Toxicological Assessments

While exploring new derivatives, toxicological assessments are critical. BPN-15606 underwent extensive testing revealing some potentially mutagenic metabolites but also led to the identification of safer analogs with improved pharmacokinetic profiles.

作用機序

4-Methylpyridazin-3-amine exerts its effects primarily through inhibition of semicarbazide-sensitive amine oxidase. This enzyme is involved in the deamination of primary amines, and its inhibition can modulate inflammatory processes and complications associated with type-2 diabetes . The compound mimics benzylamine, a prototypical substrate of these enzymes, and forms a covalent bond with the topaquinone subunit of the enzyme, thereby blocking its activity .

類似化合物との比較

Similar Compounds

4-Aminomethylpyridazine: Exhibits significant inhibitory activity towards copper-containing amine oxidases.

3-Aminopyridazine: Used in FDA-approved drugs like relugolix and deucravacitinib.

Pyridazine: Known for its unique physicochemical properties and applications in drug discovery.

Uniqueness

4-Methylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal halides and its inhibitory effect on semicarbazide-sensitive amine oxidase make it a valuable compound in both medicinal and industrial applications.

生物活性

4-Methylpyridazin-3-amine is a heterocyclic compound that has garnered attention in pharmacological research due to its biological activity, particularly its role as an inhibitor of semicarbazide-sensitive amine oxidase (SSAO). This enzyme is implicated in various pathophysiological conditions, including inflammation and metabolic disorders such as type 2 diabetes. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure

this compound features a pyridazine ring with a methyl group at the fourth position and an amino group at the third position. Its molecular formula is CHN.

Synthesis Methods

The compound can be synthesized through several methods, including:

- Aza-Diels-Alder Reaction : This method involves the reaction of 1,2,3-triazines with 1-propynylamines, which is highly regioselective.

- Catalytic Hydrogenation : Often used for large-scale production due to its efficiency and scalability.

This compound primarily acts by inhibiting SSAO. This inhibition can lead to modulation of inflammatory processes and has potential implications in treating diseases characterized by oxidative stress and inflammation. The compound's ability to form stable complexes with metal ions may further enhance its biological activity.

Inhibitory Effects on SSAO

Research indicates that this compound exhibits significant inhibitory activity towards SSAO. This enzyme is responsible for the oxidative deamination of primary amines, producing hydrogen peroxide and ammonia, which can contribute to oxidative stress in tissues. By inhibiting this enzyme, this compound may help mitigate inflammation and other related complications.

Case Studies and Research Findings

- Pharmacological Studies : In preclinical studies involving rodent models, administration of this compound resulted in reduced levels of amyloid-beta peptide (Aβ42) in the central nervous system, suggesting potential applications in neurodegenerative disorders like Alzheimer’s disease .

- Toxicology Assessments : Toxicological evaluations indicate that while the compound exhibits promising therapeutic effects, further studies are necessary to fully understand its safety profile and potential side effects. The compound was well-tolerated at therapeutic doses in animal models .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

特性

IUPAC Name |

4-methylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-2-3-7-8-5(4)6/h2-3H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTVJTBXOFGSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547971 | |

| Record name | 4-Methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90568-15-3 | |

| Record name | 4-Methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of the 4-methylpyridazin-3-amine moiety in the activity of BPN-15606 as a γ-secretase modulator?

A1: While the provided research papers focus on the overall pharmacological and toxicological properties of BPN-15606 [(S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine], they do not specifically detail the contribution of the this compound moiety to the compound's activity. Further structure-activity relationship (SAR) studies would be needed to elucidate the specific interactions and contributions of this moiety to the binding and modulation of γ-secretase by BPN-15606.

Q2: What are the key findings regarding the pharmacological and toxicological profile of BPN-15606 in preclinical studies?

A2: BPN-15606, a potent orally available γ-secretase modulator (GSM), demonstrated significant efficacy in reducing amyloid-β peptide (Aβ42) levels in the central nervous system of rodents and a three-dimensional human neural cell culture model [, ]. It also effectively reduced Aβ neuritic plaque load in an AD transgenic mouse model [, ]. Preclinical toxicology studies in rats and non-human primates revealed that BPN-15606 was well-tolerated at therapeutically relevant doses, supporting its advancement to Investigational New Drug-enabling studies and potential clinical trials [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。